molecular formula C23H20N2O5 B12047493 2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B12047493
M. Wt: 404.4 g/mol
InChI Key: NZSLBFMTMICHRQ-BUVRLJJBSA-N
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Description

2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydrazinylidene moiety, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzohydrazide with 2-ethoxy-4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or benzoate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl benzoates.

Scientific Research Applications

2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate
  • 2-ethoxy-4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

Uniqueness

2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H20N2O5/c1-2-29-21-14-16(15-24-25-22(27)18-10-6-7-11-19(18)26)12-13-20(21)30-23(28)17-8-4-3-5-9-17/h3-15,26H,2H2,1H3,(H,25,27)/b24-15+

InChI Key

NZSLBFMTMICHRQ-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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